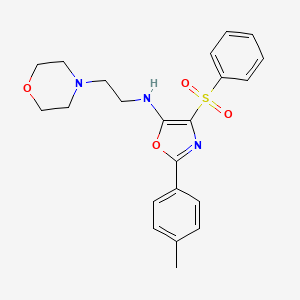
N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine, also known as NSC-743380, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine exerts its anti-tumor effects by targeting the microtubule network in cancer cells. It binds to the colchicine site of tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. The disruption of microtubule dynamics also inhibits cancer cell migration and invasion, which contributes to the inhibition of cancer growth and metastasis.
Biochemical and Physiological Effects:
This compound has been found to induce G2/M cell cycle arrest in cancer cells, leading to their apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which contributes to its anti-tumor effects. Additionally, this compound has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is its potent anti-tumor activity against various cancer cell lines. It has also been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine. One direction is to investigate its potential as a combination therapy with other anti-cancer drugs. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its mechanism of action and potential side effects in vivo. Overall, this compound shows great potential as a novel anti-cancer agent, and further research is warranted to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine involves a multi-step process that includes the reaction of p-tolyl isocyanate with morpholine to form N-(2-morpholinoethyl)-p-tolylcarbamate, which is then reacted with sulfonyl chloride to obtain N-(2-morpholinoethyl)-4-(phenylsulfonyl)-p-tolylcarbamate. This compound is then subjected to a cyclization reaction with 2-bromo-5-fluoro-4-iodophenol to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine has been found to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been found to inhibit the growth and metastasis of cancer cells in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-17-7-9-18(10-8-17)20-24-22(30(26,27)19-5-3-2-4-6-19)21(29-20)23-11-12-25-13-15-28-16-14-25/h2-10,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJSIHHLMLXWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2689932.png)
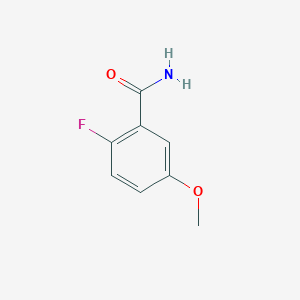
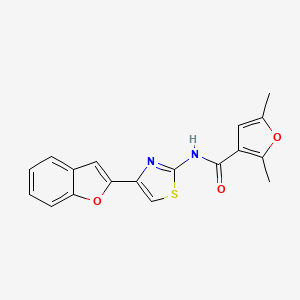
![N-(5-(2-((3-chlorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2689935.png)
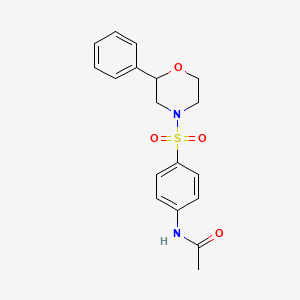

![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2689945.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2689947.png)

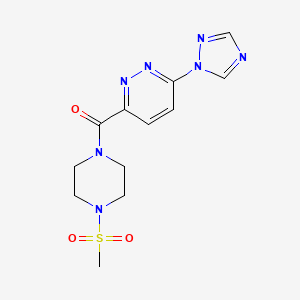
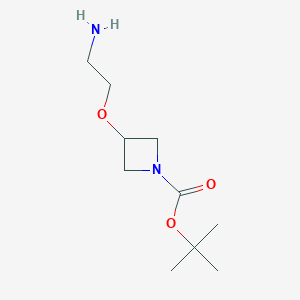
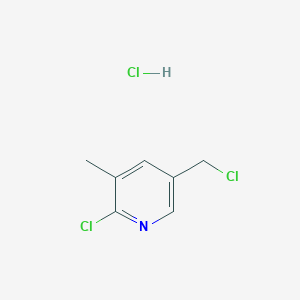
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2689953.png)
![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2689954.png)
